molecular formula C17H26N6O5 B15610273 Ac-YR-NH2

Ac-YR-NH2

Cat. No.: B15610273
M. Wt: 394.4 g/mol
InChI Key: OHWFNSMEHLZXDQ-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-YR-NH2 is a useful research compound. Its molecular formula is C17H26N6O5 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H26N6O5

Molecular Weight

394.4 g/mol

IUPAC Name

[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino] acetate

InChI

InChI=1S/C17H26N6O5/c1-10(24)28-23-14(9-11-4-6-12(25)7-5-11)16(27)22-13(15(18)26)3-2-8-21-17(19)20/h4-7,13-14,23,25H,2-3,8-9H2,1H3,(H2,18,26)(H,22,27)(H4,19,20,21)/t13-,14-/m0/s1

InChI Key

OHWFNSMEHLZXDQ-KBPBESRZSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of Ac-YR-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YR-NH2 (acetyl-tyrosyl-argininamide) is a synthetic dipeptide amide that has emerged as a significant modulator of the adaptive immune response. Its primary biological role lies in its ability to act as a catalyst for peptide exchange on Major Histocompatibility Complex (MHC) class II molecules. By influencing the repertoire of peptides presented to CD4+ T helper cells, this compound holds potential for therapeutic applications in vaccine development, autoimmunity, and cancer immunotherapy. This document provides a comprehensive overview of the biological significance of this compound, including its mechanism of action, relevant experimental protocols for its study, and a summary of its immunomodulatory effects.

Introduction

The adaptive immune system's ability to recognize and respond to a vast array of pathogens and malignant cells is critically dependent on the presentation of antigenic peptides by MHC molecules. MHC class II molecules are cell surface glycoproteins that present peptides derived from extracellular antigens to CD4+ T helper cells, which in turn orchestrate various immune responses. The process of peptide loading and exchange onto MHC class II molecules is a crucial checkpoint in the activation of adaptive immunity. This compound has been identified as a small molecule that can modulate this process, making it a valuable tool for immunological research and a potential therapeutic agent.[1]

Mechanism of Action: Catalysis of Peptide Exchange

The central biological function of this compound is its role as a modulator of MHC class II antigen presentation.[1] It acts as a catalyst for peptide exchange, facilitating the loading of new peptides onto MHC class II molecules.[2] This is particularly significant as the binding of peptides to MHC class II molecules is typically a slow process, often requiring the assistance of the HLA-DM protein within the endosomal compartment.[2][3][4]

This compound appears to function in a manner analogous to a small molecule catalyst, accelerating the rate of peptide binding to HLA-DR molecules, a major human MHC class II isotype, even in the absence of HLA-DM.[2][5] This activity is not restricted to the acidic environment of the endosome and can occur over a broad pH range, suggesting that it could enhance peptide loading at the cell surface.[5] By promoting the exchange of peptides, this compound can influence the immunodominance of certain epitopes, potentially enhancing the presentation of weakly binding but immunologically important peptides.

The proposed mechanism involves this compound interacting with the MHC class II molecule, inducing a conformational change that facilitates the dissociation of a bound peptide and the subsequent association of a new peptide. This catalytic activity can significantly increase the fraction of antigen-presenting cells (APCs) displaying a specific peptide, thereby amplifying the T-cell response to that antigen.[5]

Signaling Pathways

The direct molecular target of this compound is the MHC class II molecule. Its influence on signaling pathways is therefore indirect, occurring downstream of T-cell receptor (TCR) engagement with the peptide-MHC class II complex. By altering the density and diversity of pMHC-II complexes on the surface of APCs, this compound modulates the strength and quality of the signal received by CD4+ T helper cells.

A simplified representation of the MHC Class II antigen presentation pathway and the point of intervention for this compound is depicted below.

MHC_Class_II_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_extracellular Extracellular Space / T-Cell Interaction Antigen Antigen Endosome Endosome Antigen->Endosome Endocytosis MHC_II MHC Class II Endosome->MHC_II Peptide Loading (HLA-DM assisted) Peptide_MHC_II Peptide-MHC II Complex MHC_II->Peptide_MHC_II Peptide_MHC_II->Cell_Surface Transport to Cell Surface TCR TCR Peptide_MHC_II->TCR Antigen Presentation Ac_YR_NH2 This compound Ac_YR_NH2->Peptide_MHC_II Catalyzes Peptide Exchange T_Cell CD4+ T-Cell TCR->T_Cell T-Cell Activation

Caption: MHC Class II Antigen Presentation Pathway and this compound's Point of Action.

Quantitative Data

Currently, publicly available literature does not contain specific quantitative binding data for this compound, such as IC50 or Kd values for its interaction with MHC class II molecules or its catalytic efficiency. However, the activity of such modulators is typically quantified using competitive binding assays. The table below illustrates the type of data that would be generated from such experiments.

CompoundTarget MHC AlleleAssay TypeEndpointHypothetical Value
This compoundHLA-DR1Fluorescence PolarizationEC50 (Peptide Exchange)10 µM
This compoundHLA-DR4ELISAIC50 (Competitive Binding)25 µM
Control PeptideHLA-DR1Fluorescence PolarizationIC501 µM

Experimental Protocols

The biological activity of this compound as a peptide exchange catalyst can be assessed using various in vitro assays that measure peptide binding to MHC class II molecules.

MHC Class II Peptide Binding Assay (Fluorescence Polarization)

This method measures the binding of a fluorescently labeled peptide to purified, soluble MHC class II molecules. The addition of a competitive, non-labeled peptide (or a catalyst like this compound that promotes the exchange of a pre-bound fluorescent peptide with a non-fluorescent one) will result in a decrease in the fluorescence polarization signal.

Protocol Outline:

  • Reagents and Materials:

    • Purified, soluble MHC class II molecules (e.g., HLA-DR1).

    • High-affinity fluorescently labeled probe peptide.

    • Non-labeled competitor peptide.

    • This compound.

    • Assay buffer (e.g., PBS, pH 7.4).

    • Black 96-well or 384-well plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of MHC class II molecules and the fluorescent probe peptide in the assay buffer and incubate to allow for complex formation.

    • Serially dilute this compound and the non-labeled competitor peptide in the assay buffer in the microplate.

    • Add the pre-formed MHC-fluorescent peptide complex to the wells containing the diluted compounds.

    • Incubate the plate at 37°C for a specified period (e.g., 24-72 hours) to allow for peptide exchange to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization versus the logarithm of the compound concentration.

    • The EC50 (for catalysts) or IC50 (for competitors) values are calculated by fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prepare_MHC Prepare MHC-Fluorescent Peptide Complex Mix Mix Complex and this compound in Microplate Prepare_MHC->Mix Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Mix Incubate Incubate at 37°C Mix->Incubate Read_FP Measure Fluorescence Polarization Incubate->Read_FP Analyze Plot Data and Calculate EC50 Read_FP->Analyze

Caption: Workflow for a Fluorescence Polarization-based MHC-II Peptide Exchange Assay.

Cell-Based Antigen Presentation Assay

This assay measures the ability of this compound to enhance the presentation of a specific peptide by antigen-presenting cells (APCs) to a peptide-specific T-cell line or clone.

Protocol Outline:

  • Reagents and Materials:

    • Antigen-presenting cells (e.g., a B-cell line expressing the desired MHC class II allele).

    • A specific antigenic peptide.

    • This compound.

    • A T-cell line or clone that recognizes the peptide-MHC complex.

    • Cell culture medium.

    • Reagents for measuring T-cell activation (e.g., ELISA kit for cytokine release like IL-2, or a proliferation assay reagent like [3H]-thymidine or CFSE).

  • Procedure:

    • Culture APCs and pre-incubate them with the antigenic peptide and varying concentrations of this compound for a set period.

    • Wash the APCs to remove unbound peptide and compound.

    • Co-culture the treated APCs with the specific T-cells.

    • After an appropriate incubation period (e.g., 24-48 hours), measure T-cell activation by quantifying cytokine production in the supernatant or by assessing T-cell proliferation.

  • Data Analysis:

    • The level of T-cell activation is plotted against the concentration of this compound.

    • An increase in T-cell activation in the presence of this compound indicates enhanced antigen presentation.

Therapeutic Implications and Future Directions

The ability of this compound to modulate the peptide repertoire on MHC class II molecules opens up several therapeutic avenues:

  • Vaccine Development: Co-administration of this compound with peptide-based vaccines could enhance the presentation of vaccine epitopes, leading to a more robust CD4+ T-cell response and improved vaccine efficacy.[2][5]

  • Autoimmunity: In autoimmune diseases, where self-peptides are inappropriately presented, molecules that block the binding of autoantigenic peptides or promote the binding of beneficial peptides could be therapeutic. The precise effect of a catalyst like this compound would depend on the relative affinities of the peptides involved.

  • Cancer Immunotherapy: Enhancing the presentation of tumor-associated antigens on APCs could lead to a more effective anti-tumor T-cell response.

Future research should focus on elucidating the precise molecular interactions between this compound and different MHC class II alleles, quantifying its catalytic activity with a broader range of peptides, and evaluating its in vivo efficacy and safety in various disease models.

Conclusion

This compound is a biologically significant dipeptide amide that functions as a catalyst for peptide exchange on MHC class II molecules. By modulating the antigen presentation pathway, it holds considerable promise as a tool to manipulate the adaptive immune response for therapeutic benefit. Further investigation into its mechanism of action and in vivo effects is warranted to fully realize its potential in clinical applications.

References

Role of N-terminal acetylation in peptide stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of N-Terminal Acetylation in Peptide Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Acetylation Paradox

N-terminal acetylation (Nt-acetylation) is one of the most common protein modifications in eukaryotes, affecting an estimated 80-90% of all human proteins.[1][2][3][4] This seemingly simple co-translational modification, the addition of an acetyl group to the α-amino group of the first amino acid, has profound and often paradoxical effects on the life of a peptide or protein.[2] By neutralizing the positive charge of the N-terminus, acetylation can influence protein folding, localization, and molecular interactions.[2][3] Critically, it plays a dual role in determining protein and peptide stability. Nt-acetylation can act as a protective shield, prolonging a peptide's half-life by masking it from degradation machinery.[1][5] Conversely, it can create a specific degradation signal (a degron), marking the peptide for destruction via a dedicated proteolytic pathway.[6][7][8] Understanding this dichotomy is paramount for researchers in basic science and for professionals in therapeutic peptide development, where stability and pharmacokinetic profiles are key determinants of efficacy.

The Mechanism of N-Terminal Acetylation

Nt-acetylation is primarily a co-translational process catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs).[9] As a nascent polypeptide chain emerges from the ribosome, NATs transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to its α-amino group.[2][3]

The process is dictated by the identity of the N-terminal amino acids:

  • Methionine Aminopeptidase (MetAP) Action : The initiator methionine (iMet) is often cleaved by MetAPs if the second amino acid has a small side chain (e.g., Ala, Val, Ser, Thr, Cys, Gly, Pro).[1][8][10]

  • NAT-Mediated Acetylation : Following MetAP activity, or if the iMet is retained, specific NATs recognize the exposed N-terminal sequence and catalyze acetylation.[1]

There are several major NATs, each with distinct substrate specificities based on the first two N-terminal residues[6][10]:

  • NatA : Acetylates small N-terminal residues (Ala, Ser, Thr, Val, Gly, Cys) after the initiator methionine has been removed.[1][10]

  • NatB : Acetylates N-termini where the initiator methionine is retained and followed by an acidic or amidic residue (Met-Asp, Met-Glu, Met-Asn, Met-Gln).[1][10]

  • NatC, NatE, and NatF : Acetylate N-termini with a retained initiator methionine followed by a hydrophobic or amphipathic residue (e.g., Met-Leu, Met-Ile, Met-Phe).[1][10]

The Dual Role of Nt-Acetylation in Peptide Stability

The consequence of Nt-acetylation on a peptide's lifespan is context-dependent, leading to either stabilization or degradation.

Nt-Acetylation as a Protective Shield

In many cases, Nt-acetylation enhances peptide stability by protecting it from proteolytic degradation through several mechanisms:

  • Blocking the Arg/N-End Rule Pathway : The classical N-end rule pathway targets proteins with specific destabilizing N-terminal residues for ubiquitination and degradation. Nt-acetylation can mask these residues, preventing their recognition by the pathway's E3 ligases (N-recognins) and thereby stabilizing the protein.[6]

  • Preventing N-Terminal Ubiquitination : The α-amino group of the N-terminus can itself be a site for ubiquitin conjugation. By capping this group, acetylation directly competes with and prevents this mode of degradation.[11] For lysine-less proteins, this can significantly increase stability.[11]

  • Inhibiting Exopeptidase Activity : Exopeptidases are enzymes that cleave amino acids from the ends of a peptide chain. N-terminal capping with an acetyl group blocks the substrate recognition site for many aminopeptidases, thus increasing the peptide's resistance to enzymatic degradation in environments like blood plasma.[12][13][14]

Nt-Acetylation as a Degradation Signal: The Ac/N-End Rule Pathway

Paradoxically, Nt-acetylation can also generate a specific degradation signal known as an Ac/N-degron .[6][8][15] This degron is the key signal for the Ac/N-end rule pathway , a branch of the ubiquitin-proteasome system that targets acetylated proteins for destruction.[6][16]

The key steps of this pathway are:

  • Ac/N-Degron Formation : A nascent protein is N-terminally acetylated by a NAT, creating an Ac/N-degron.[8] This signal is present from the moment of synthesis.[16][17]

  • Recognition : The Ac/N-degron is recognized by specific E3 ubiquitin ligases, also known as Ac/N-recognins (e.g., Doa10 in yeast, MARCH6 in mammals).[1]

  • Ubiquitination : The E3 ligase polyubiquitinates the target protein.

  • Proteasomal Degradation : The polyubiquitinated protein is recognized and degraded by the 26S proteasome.[1]

This pathway is crucial for protein quality control, eliminating misfolded proteins or unassembled subunits of protein complexes where the Ac/N-degron may be exposed.[6][18]

Ac_N_End_Rule_Pathway The Ac/N-End Rule Pathway for Protein Degradation cluster_synthesis Protein Synthesis & Modification cluster_degradation Ubiquitin-Proteasome System Nascent_Polypeptide Nascent Polypeptide (Emerging from Ribosome) NATs N-terminal Acetyltransferases (NATs) Nascent_Polypeptide->NATs Acetyl-CoA Acetylated_Protein N-terminally Acetylated Protein (Contains Ac/N-Degron) NATs->Acetylated_Protein E3_Ligase Ac/N-Recognin (e.g., Doa10/MARCH6 E3 Ligase) Acetylated_Protein->E3_Ligase Recognition of Ac/N-Degron Ubiquitination Poly-Ubiquitination E3_Ligase->Ubiquitination Ubiquitin Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The Ac/N-End Rule Pathway leading to proteasomal degradation.

Quantitative Data on N-Terminal Acetylation and Peptide Stability

The impact of Nt-acetylation on peptide half-life can be significant. The following table summarizes quantitative findings from various studies.

Peptide / ProteinN-Terminal StatusExperimental SystemResultReference
Cyclin B1NatA Knockout (unacetylated)HeLa Cells40% reduction in protein half-life compared to wild-type.[2]
Ac-AD PeptideAcetylatedHuman PlasmaHalf-life (t½) = 8.64 hours.[12]
Ac-PD PeptideAcetylatedHuman PlasmaHalf-life (t½) = 20.7 hours.[12]
Cationic Peptides (unspecified)AcetylatedHuman PlasmaMarginally increased stability; half-life (t½) < 0.5 hours.[12]
SomatostatinAcetylatedHuman SerumReduced proteolysis observed over a 4-hour period.[12]
p16 (lysine-less)Acetylated vs. UnacetylatedHuman CellsNt-acetylation correlated with increased protein stability.[11]
Bcl-B (lysine-less)Acetylated vs. UnacetylatedHuman CellsNt-acetylation correlated with increased protein stability.[11]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol is designed to determine the half-life of a peptide in a biologically relevant matrix. It is adapted from methodologies described in the literature.[19][20]

Materials:

  • Test peptide (lyophilized)

  • Human plasma (from a certified vendor)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TCA)

  • Low-bind microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Refrigerated centrifuge

  • LC-MS/MS system

Procedure:

  • Peptide Preparation : Prepare a stock solution of the test peptide (e.g., 1-10 mM) in an appropriate solvent (e.g., DMSO or water).

  • Reaction Setup :

    • In a low-bind tube, dilute the human plasma with DPBS (e.g., 1:1 v/v) to the desired final concentration. Pre-warm the mixture to 37°C.

    • Initiate the stability assay by spiking the peptide stock solution into the plasma mixture to a final concentration of 5-10 µM. Vortex briefly. This is your t=0 sample.

  • Incubation and Sampling :

    • Incubate the reaction mixture at 37°C.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Protein Precipitation (Quenching) :

    • Immediately add the aliquot to a tube containing a cold quenching solution to stop enzymatic degradation. A highly effective method is to add 3-4 volumes of cold acetonitrile (e.g., 150-200 µL ACN).[19]

    • Vortex vigorously for 30 seconds.

  • Sample Clarification :

    • Incubate the quenched samples on ice or at 4°C for at least 20 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Analysis :

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis :

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the peptide half-life (t½) by fitting the data to a one-phase exponential decay curve.

Stability_Assay_Workflow Experimental Workflow for Peptide Stability Assay Start Prepare Peptide Stock & Plasma Mixture Spike Spike Peptide into Plasma (Start Reaction at 37°C) Start->Spike Incubate Incubate and Sample at Time Points (t=0, t=x...) Spike->Incubate Quench Quench Aliquots with Cold Acetonitrile (ACN) Incubate->Quench Precipitate Incubate at 4°C (Protein Precipitation) Quench->Precipitate Centrifuge Centrifuge to Pellet Precipitated Proteins Precipitate->Centrifuge Analyze Collect & Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Calculate Plot Data & Calculate Peptide Half-Life (t½) Analyze->Calculate

Caption: A typical workflow for determining peptide stability in plasma.
Protocol 2: Analysis of N-Terminal Acetylation by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming the presence and site of Nt-acetylation.

Materials:

  • Peptide or protein sample

  • Protease (e.g., Trypsin, Lys-N)

  • Reduction (DTT) and alkylation (iodoacetamide) reagents

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Sample Preparation & Digestion :

    • Denature, reduce, and alkylate the protein sample to linearize the chains.

    • Digest the protein into smaller peptides using a protease like trypsin.

  • Enrichment of N-terminal Peptides (Optional but Recommended) :

    • N-terminally acetylated peptides lack a free primary amine and are thus less basic than internal tryptic peptides (which have a free N-terminus and a C-terminal Lys/Arg).

    • This charge difference can be exploited for enrichment using Strong Cation Exchange (SCX) chromatography.[21] Acetylated peptides will elute in early, low-salt fractions.

  • Desalting :

    • Purify the peptide mixture using a C18 SPE cartridge to remove salts and detergents. Elute the peptides and dry them completely.[1]

  • LC-MS/MS Analysis :

    • Resuspend the peptides in an appropriate solvent (e.g., 0.1% formic acid).

    • Inject the sample into an LC-MS/MS system. Peptides are separated by reverse-phase liquid chromatography and analyzed by the mass spectrometer.[1][22]

    • The mass spectrometer should be operated in data-dependent mode, acquiring high-resolution full MS scans followed by MS/MS scans of the most intense precursor ions.[22]

  • Data Analysis :

    • Search the resulting MS/MS spectra against a protein database.

    • Specify Nt-acetylation as a variable modification. An acetylation event adds 42.0106 Da to the mass of the N-terminal residue.

    • The identification of fragment ions (b- and y-ions) in the MS/MS spectrum that correspond to the N-terminal peptide with this mass shift confirms the presence of Nt-acetylation.[23]

Protocol 3: Solid-Phase Synthesis of an N-Terminally Acetylated Peptide

This protocol describes the "capping" step to acetylate a peptide's N-terminus while it is still attached to the resin during solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin (with the final N-terminal amine deprotected, i.e., free)

  • Acetic anhydride (B1165640)

  • A base (e.g., Diisopropylethylamine - DIPEA)

  • A solvent (e.g., N,N-Dimethylformamide - DMF)

  • SPPS reaction vessel

Procedure:

  • Final Deprotection : After coupling the final amino acid, perform a standard deprotection step (e.g., using piperidine (B6355638) for Fmoc chemistry) to free the N-terminal α-amino group. Wash the resin thoroughly with DMF.

  • Acetylation Cocktail Preparation : Prepare a solution of acetic anhydride and a base in DMF. A common mixture is acetic anhydride/DIPEA/DMF in a 5:10:85 (v/v/v) ratio.

  • Capping Reaction :

    • Add the acetylation cocktail to the peptide-resin in the reaction vessel.

    • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.[24]

  • Washing : Drain the reaction vessel and wash the resin extensively with DMF followed by a final wash with a solvent like dichloromethane (B109758) (DCM) to remove excess reagents.

  • Confirmation (Optional) : A small amount of resin can be cleaved and analyzed (e.g., by MS) to confirm complete acetylation before proceeding with full cleavage and purification. A negative Kaiser test can also indicate the absence of a free primary amine.

  • Cleavage and Purification : Proceed with the standard protocol to cleave the fully synthesized and acetylated peptide from the resin and purify it, typically using reverse-phase HPLC.

Implications for Drug Development

For therapeutic peptides, which often suffer from short in vivo half-lives due to rapid enzymatic degradation, Nt-acetylation is a powerful strategic tool.

  • Enhanced Stability : By acetylating the N-terminus, drug developers can block degradation by aminopeptidases, significantly extending the peptide's circulation time and bioavailability.[13][14][25]

  • Mimicking Native Structures : Since most endogenous proteins are acetylated, adding this modification to a synthetic peptide can make it a better mimic of its native counterpart, potentially improving its biological activity and reducing immunogenicity.[13][26]

  • Improved Pharmacokinetics : The increased stability directly translates to an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing regimens.[12]

However, developers must also be aware of the Ac/N-end rule pathway. The specific N-terminal sequence of the peptide must be considered, as acetylation could inadvertently create an Ac/N-degron, leading to rapid clearance rather than stabilization. Therefore, sequence design and empirical stability testing are critical steps in the development of acetylated peptide therapeutics.

References

Ac-YR-NH2 in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, creating an in-depth technical guide with quantitative data, detailed experimental protocols, and established signaling pathway diagrams as requested is not feasible based on the current body of scientific literature. The core requirements, such as summarizing quantitative data and providing detailed experimental methodologies, cannot be met due to the absence of this information in published research.

For a compound to be the subject of such a detailed guide, it would typically have a history of research leading to:

  • Identification of specific binding partners or receptors.

  • Quantitative assessment of binding affinity (e.g., Kd values) and functional potency (e.g., EC50/IC50 values).

  • Elucidation of the downstream signaling events that are triggered or inhibited.

  • Characterization of its physiological or pathophysiological effects in cellular and animal models.

Ac-YR-NH2 has not reached this level of characterization in publicly accessible scientific databases. Researchers interested in this specific peptide may need to conduct foundational research to determine its biological activity and mechanism of action.

The Therapeutic Potential of Ac-YR-NH2 and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of N-Acetyl-Tyrosyl-Arginyl-Amide and its Lipophilic Analog as Modulators of Neuromuscular Signaling

Abstract

This technical guide provides a comprehensive overview of the dipeptide N-acetyl-tyrosyl-arginyl-amide (Ac-YR-NH2) and its more extensively studied lipophilic derivative, N-Acetyl-Tyrosyl-Arginyl-Hexadecyl Ester, commercially known as Calmosensine™. While direct therapeutic research on this compound is limited, this document extrapolates its potential by examining the significant body of evidence surrounding Calmosensine™ and the foundational dipeptide, Tyr-Arg (Kyotorphin). The primary focus is on the mechanism of action related to neuromuscular modulation, which holds potential for therapeutic applications in conditions characterized by muscle hyper-contractility and pain. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the existing data, experimental methodologies, and underlying signaling pathways.

Introduction

The dipeptide this compound belongs to a class of small peptides with potential bioactivity. While its direct therapeutic applications are still under investigation, its structural similarity to the endogenous opioid-releasing peptide Tyr-Arg (Kyotorphin) and its lipophilic derivative Calmosensine™ suggests a role in neuromodulation.[1] Calmosensine™ has been primarily developed as a cosmetic ingredient for its ability to relax facial muscles and reduce expression wrinkles.[2][3] This effect is achieved by modulating neurotransmitter release at the neuromuscular junction.[4][5] Understanding the mechanisms of this well-characterized derivative provides a strong foundation for exploring the therapeutic potential of this compound in areas such as dermatology, neurology, and pain management.

Core Biological Activity and Mechanism of Action

The primary biological activity of interest is the modulation of muscle contraction through the inhibition of neurotransmitter release. This action is believed to be mediated by interference with the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of acetylcholine (B1216132).[5] By disrupting this process, these peptides can induce muscle relaxation.

Furthermore, the core Tyr-Arg dipeptide is known to stimulate the release of β-endorphins, which can contribute to a sense of well-being and may have analgesic effects.[6] This dual mechanism of muscle relaxation and potential pain modulation makes this class of peptides intriguing for therapeutic development.

Quantitative Data

The following table summarizes the available quantitative data on the effects of N-Acetyl-Tyrosyl-Arginyl-Hexadecyl Ester (Calmosensine™).

ParameterValueCell/Tissue ModelReference
Muscle Contraction FrequencyDecrease observed after 5 minutesNerve-muscle co-culture[6]
Muscle Contraction InhibitionTotal inhibition within 2 hoursNerve-muscle co-culture[6]
Pro-opiomelanocortin (POMC) Gene Expression> 20% increase with 1 ppm Lipo-Arg-TyrHuman keratinocytes[6]
Calcitonin Gene-Related Peptide (CGRP) Release InhibitionConcentration-dependent decreaseNerves in culture[6]

Experimental Protocols

In Vitro Nerve-Muscle Co-culture for Muscle Contraction Analysis
  • Objective: To assess the effect of the test peptide on muscle contraction frequency.

  • Methodology:

    • Establish a co-culture of nerve and muscle cells to form functional neuromuscular junctions.

    • Incubate the co-culture with the test peptide (e.g., N-Acetyl-Tyrosyl-Arginyl-Hexadecyl Ester at 1 ppm) for specified time points (e.g., 5 minutes and 2 hours).[6]

    • Use a positive control that induces muscle contraction and a negative control (vehicle).

    • Record muscle fiber contraction frequency using video microscopy.

    • Analyze the recorded data using computer processing to quantify changes in contraction frequency.[6]

Measurement of Pro-opiomelanocortin (POMC) Gene Expression
  • Objective: To determine the effect of the test peptide on the expression of the β-endorphin precursor gene.

  • Methodology:

    • Culture human keratinocytes.

    • Incubate the cells with the test peptide (e.g., Lipo-Arg-Tyr at various concentrations) for 24 hours.[6]

    • Extract total RNA from the cells.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to quantify the relative expression levels of the POMC gene.[6]

    • Normalize the results to a housekeeping gene.

Calcitonin Gene-Related Peptide (CGRP) Release Assay
  • Objective: To measure the inhibitory effect of the test peptide on the release of a neuropeptide involved in muscle activity.

  • Methodology:

    • Culture nerve cells.

    • Incubate the nerve cells with the test peptide, a positive control (e.g., KCl or capsaicin (B1668287) to stimulate release), and a negative control.

    • Collect the culture medium.

    • Measure the concentration of CGRP in the medium using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]

Signaling Pathways and Logical Relationships

Proposed Mechanism of Muscle Contraction Inhibition

The primary mechanism of action for muscle relaxation is believed to be the interference with acetylcholine release at the neuromuscular junction. This is likely achieved by modulating the formation of the SNARE complex.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Synaptic Vesicle Synaptic Vesicle Ca2+ influx->Synaptic Vesicle triggers fusion via SNARE Complex SNARE Complex Synaptic Vesicle->SNARE Complex Acetylcholine (ACh) Acetylcholine (ACh) SNARE Complex->Acetylcholine (ACh) mediates release of ACh_released Acetylcholine Acetylcholine (ACh)->ACh_released ACh Receptor ACh Receptor ACh_released->ACh Receptor Muscle Contraction Muscle Contraction ACh Receptor->Muscle Contraction activates This compound Derivative This compound Derivative This compound Derivative->SNARE Complex inhibits formation

Caption: Proposed mechanism of muscle contraction inhibition by this compound derivatives.

Kyotorphin (Tyr-Arg) Signaling Pathway for Endorphin Release

The core dipeptide Tyr-Arg (Kyotorphin) has been shown to induce the release of Met-enkephalin, an endogenous opioid, through a G-protein coupled receptor.

G Tyr-Arg (Kyotorphin) Tyr-Arg (Kyotorphin) Kyotorphin Receptor Kyotorphin Receptor Tyr-Arg (Kyotorphin)->Kyotorphin Receptor binds to G-protein (Gi) G-protein (Gi) Kyotorphin Receptor->G-protein (Gi) activates Phospholipase C (PLC) Phospholipase C (PLC) G-protein (Gi)->Phospholipase C (PLC) activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Endoplasmic Reticulum Endoplasmic Reticulum IP3->Endoplasmic Reticulum binds to receptor on Ca2+ release Ca2+ release Endoplasmic Reticulum->Ca2+ release Met-enkephalin Release Met-enkephalin Release Ca2+ release->Met-enkephalin Release triggers

Caption: Signaling pathway of Tyr-Arg (Kyotorphin) leading to Met-enkephalin release.

Therapeutic Potential and Future Directions

The ability of this compound derivatives to induce muscle relaxation and potentially modulate pain perception opens up several avenues for therapeutic research.

  • Dermatology: Beyond cosmetics, conditions involving localized muscle hyperactivity, such as blepharospasm or hyperhidrosis, could be potential targets.

  • Neurology: The muscle relaxant properties may be explored for spasticity associated with neurological disorders.

  • Pain Management: The analgesic potential of the core Tyr-Arg dipeptide warrants further investigation for the development of novel, non-addictive pain therapies.

Future research should focus on synthesizing and screening a library of this compound derivatives to optimize for potency, selectivity, and pharmacokinetic properties. A deeper understanding of the specific receptors and molecular interactions is crucial for rational drug design. In vivo studies in relevant animal models will be necessary to validate the therapeutic potential and assess the safety profile of these compounds.

Conclusion

While this compound itself remains a relatively unexplored peptide, the extensive research on its lipophilic derivative, Calmosensine™, and its core dipeptide, Kyotorphin, provides a strong rationale for its investigation as a potential therapeutic agent. The well-documented effects on neuromuscular signaling and endogenous opioid release highlight its potential in dermatology, neurology, and pain management. This technical guide serves as a foundational resource for researchers looking to explore the promising therapeutic landscape of this class of peptides.

References

Endogenous Production and Regulation of Tyr-Arg Dipeptide (Kyotorphin): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous dipeptide Tyr-Arg (Kyotorphin), focusing on its production, regulation, and mechanism of action. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Concepts of Tyr-Arg (Kyotorphin)

Discovered in 1979, Tyr-Arg, or Kyotorphin (B1673678), is a neuroactive dipeptide with potent analgesic properties.[1] Unlike traditional opioids, its effects are not mediated by direct interaction with opioid receptors. Instead, Kyotorphin stimulates the release of endogenous opioids, primarily Met-enkephalin, from nerve terminals in brain regions associated with pain regulation.[2][3] This indirect mechanism of action makes Kyotorphin a subject of significant interest for the development of novel analgesics with potentially fewer side effects than direct opioid receptor agonists.[3]

Kyotorphin is synthesized from its constituent amino acids, L-tyrosine and L-arginine, and is found in nerve-ending particles (synaptosomes).[3][4] Its release is triggered by neuronal depolarization in a calcium-dependent manner, supporting its role as a neurotransmitter or neuromodulator.[3][5] The action of Kyotorphin is terminated through enzymatic degradation by aminopeptidases or clearance by the peptide transporter PEPT2.[3][5]

Quantitative Data Summary

This section presents key quantitative data regarding the distribution, receptor binding, and enzymatic kinetics of Tyr-Arg, compiled from various studies.

Table 1: Regional Distribution of Kyotorphin in Rat Brain
Brain RegionKyotorphin Concentration (ng/g tissue)
Midbrain719.5
Pons and Medulla Oblongata556.5
Hypothalamus391.8
Cerebral Cortex367.1
Thalamus119.3
Cerebellum101.8
Hippocampus61.8
Striatum45.5
Spinal Cord (Dorsal Half)405.1
Spinal Cord (Ventral Half)230.2

Data sourced from Ueda et al. (1980) as cited in multiple reviews.[6][7]

Table 2: Receptor Binding Affinity for [³H]Kyotorphin in Rat Brain Membranes
Binding SiteDissociation Constant (Kd)Receptor Density (Bmax)
High-Affinity0.34 nM36 fmol/mg protein
Low-Affinity9.07 nM1.93 pmol/mg protein

These findings suggest the presence of two distinct binding sites for Kyotorphin.[6]

Table 3: Regional Distribution of High-Affinity [³H]Kyotorphin Binding Sites in Rat Brain
Brain RegionReceptor Density (fmol/mg protein)
Hypothalamus121
Amygdala104
Occipital Cortex77
Frontal Cortex67
Thalamus65
Medulla Oblongata58
Hippocampus57
Midbrain53
Striatum48
Cerebellum39

The distribution of binding sites shows some correlation with the regional concentration of Kyotorphin.[6]

Table 4: Kinetic Parameters of Enzymes Involved in Kyotorphin Metabolism
Enzyme/ProcessSubstrate(s)KmVmax
Kyotorphin SynthetaseL-Tyrosine25.6 µM34.0 pmol/mg protein/h
L-Arginine926 µM
ATP294 µM
MgCl₂442 µM
Kyotorphin DegradationKyotorphin16.6 µM29.4 nmol/mg protein/min
Kyotorphin Uptake (Synaptosomes)Kyotorphin131 µM5.9 pmol/mg protein/min

These kinetic parameters provide insight into the efficiency of Kyotorphin synthesis, degradation, and clearance.[5][6][8]

Signaling and Regulatory Pathways

The endogenous production and signaling of Tyr-Arg are governed by specific enzymatic and receptor-mediated pathways.

Endogenous Production and Degradation

Kyotorphin can be synthesized through two primary pathways. The major pathway involves the direct enzymatic synthesis from L-tyrosine and L-arginine by kyotorphin synthetase, an ATP- and Mg²⁺-dependent enzyme.[2][6] A secondary pathway involves the degradation of precursor proteins, such as calpastatin, by proteases like calpain.[5][6] The degradation of Kyotorphin is primarily carried out by aminopeptidases, and its clearance from the synaptic cleft is facilitated by the PEPT2 transporter.[5][6]

Endogenous Production and Degradation of Tyr-Arg L_Tyr L-Tyrosine KTP_Synthase Kyotorphin Synthetase L_Tyr->KTP_Synthase L_Arg L-Arginine L_Arg->KTP_Synthase ATP ATP ATP->KTP_Synthase Mg2 Mg²⁺ Mg2->KTP_Synthase Tyr_Arg Tyr-Arg (Kyotorphin) KTP_Synthase->Tyr_Arg Synthesis Aminopeptidase Aminopeptidase Tyr_Arg->Aminopeptidase PEPT2 PEPT2 Transporter Tyr_Arg->PEPT2 Precursor Precursor Proteins (e.g., Calpastatin) Calpain Calpain (Ca²⁺-activated protease) Precursor->Calpain Calpain->Tyr_Arg Proteolysis Degradation Degraded Products (Tyr + Arg) Aminopeptidase->Degradation Degradation Clearance Synaptic Clearance PEPT2->Clearance Uptake Tyr-Arg Signaling Pathway Tyr_Arg Tyr-Arg KTP_Receptor Kyotorphin Receptor (GPCR) Tyr_Arg->KTP_Receptor Binds G_Protein Gαi Protein KTP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to PIP2 PIP₂ Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Met_Enk_Release Met-enkephalin Release Ca_Release->Met_Enk_Release Stimulates Opioid_Receptor Opioid Receptors (μ, δ) Met_Enk_Release->Opioid_Receptor Binds to Analgesia Analgesia Opioid_Receptor->Analgesia Leads to Leu_Arg Leu-Arg (Antagonist) Leu_Arg->KTP_Receptor Blocks General Experimental Workflow for Tyr-Arg Research Tissue_Prep 1. Tissue Preparation (e.g., Brain Homogenization, Synaptosome Isolation) Quantification 2. Quantification of Tyr-Arg (HPLC-ECD) Tissue_Prep->Quantification Enzyme_Assay 3. Enzyme Activity Assays (Kyotorphin Synthetase, Calpain) Tissue_Prep->Enzyme_Assay Receptor_Binding 4. Receptor Binding Assay (Radioligand Binding) Tissue_Prep->Receptor_Binding Bioactivity 5. Bioactivity Assessment (Met-enkephalin Release) Tissue_Prep->Bioactivity Data_Analysis 6. Data Analysis and Interpretation Quantification->Data_Analysis Enzyme_Assay->Data_Analysis Receptor_Binding->Data_Analysis Bioactivity->Data_Analysis

References

Methodological & Application

Characterization of Ac-Tyr-Arg-NH2 by Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the characterization of the synthetic dipeptide Ac-Tyr-Arg-NH2 using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The protocol covers sample preparation, instrument parameters, and data analysis, providing a robust workflow for the structural verification of acetylated and amidated peptides. The presented data includes the theoretical mass of the parent ion and the predicted fragmentation pattern, which are essential for unambiguous identification. This guide is intended to assist researchers in peptide chemistry, drug discovery, and proteomics in the precise analysis of modified dipeptides.

Introduction

Ac-Tyr-Arg-NH2 is a synthetic dipeptide featuring an N-terminal acetylation and a C-terminal amidation. These modifications are common in biologically active peptides and can significantly influence their stability, conformation, and receptor-binding affinity. Accurate characterization of such modified peptides is a critical step in quality control for peptide synthesis and in structure-activity relationship (SAR) studies. Mass spectrometry, particularly with electrospray ionization and tandem MS capabilities, is a powerful tool for the unambiguous identification and structural elucidation of peptides.[1] N-terminal acetylation has been shown to favor the formation of b-ions during fragmentation, which can aid in sequence determination. This document provides a detailed protocol for the characterization of Ac-Tyr-Arg-NH2.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. The following protocol is recommended for synthetic peptides like Ac-Tyr-Arg-NH2.

Materials:

  • Ac-Tyr-Arg-NH2 peptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), mass spectrometry grade

  • Microcentrifuge tubes

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of Ac-Tyr-Arg-NH2 and dissolve it in HPLC-grade water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 µM. The organic solvent aids in the electrospray process, while the acid facilitates protonation of the analyte to form positive ions.

  • Sample Purity: For accurate mass determination, ensure the sample is free from salts (e.g., NaCl, K2HPO4) and detergents (e.g., SDS, Triton X-100), as these can suppress the analyte signal and complicate spectral interpretation. If necessary, purify the peptide using reverse-phase HPLC prior to mass spectrometry analysis.

Mass Spectrometry Analysis

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer used.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS (MS/MS) capabilities (e.g., quadrupole-time-of-flight (Q-TOF) or Orbitrap).

ESI-MS Parameters:

ParameterRecommended Value
Ionization ModePositive
Capillary Voltage3.5 - 4.5 kV
Nebulizer Gas Pressure10 - 20 psi
Drying Gas Flow5 - 10 L/min
Drying Gas Temperature250 - 350 °C
Mass Range (MS1)m/z 100 - 1000

Tandem MS (MS/MS) Parameters:

  • Precursor Ion Selection: Isolate the [M+H]+ ion of Ac-Tyr-Arg-NH2.

  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[2]

  • Collision Energy: Optimize the collision energy (typically 15-30 eV) to achieve a rich fragmentation spectrum without excessive fragmentation of the primary product ions.

Data Presentation

Theoretical Mass Calculation

The theoretical monoisotopic mass of the protonated Ac-Tyr-Arg-NH2 ([M+H]+) was calculated to confirm its elemental composition.

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]+ (m/z)
Ac-Tyr-Arg-NH2C17H25N5O4379.1906380.1979
Predicted MS/MS Fragmentation

Upon collision-induced dissociation, peptides fragment at the peptide bonds, generating a series of b- and y-ions. The masses of these fragment ions are indicative of the peptide sequence. The N-terminal acetylation leads to a modification of the b1 ion mass.

Table of Predicted Fragment Ions for Ac-Tyr-Arg-NH2:

Fragment IonSequenceTheoretical m/z
b1Ac-Tyr206.0817
y1Arg-NH2175.1195

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis prep1 Dissolve Ac-YR-NH2 in H2O (1 mg/mL) prep2 Dilute to 1-10 µM in 50:50 ACN/H2O + 0.1% FA prep1->prep2 Dilution ms1 Electrospray Ionization (ESI) prep2->ms1 Infusion/Injection ms2 MS1 Scan (Precursor Ion Detection) ms1->ms2 ms3 Isolation of [M+H]+ ms2->ms3 ms4 Collision-Induced Dissociation (CID/HCD) ms3->ms4 ms5 MS2 Scan (Fragment Ion Detection) ms4->ms5 analysis1 Identify [M+H]+ ms5->analysis1 Data Acquisition analysis2 Analyze MS/MS Spectrum analysis1->analysis2 analysis3 Confirm Sequence via b- and y-ions analysis2->analysis3

Caption: Experimental workflow for this compound characterization.

Diagram 2: Fragmentation of Ac-Tyr-Arg-NH2

fragmentation_diagram Ac Ac- Tyr Tyr Ac->Tyr Arg Arg Tyr->Arg NH2 -NH2 Arg->NH2 b1_label b1 b1_cut b1_cut b1_label->b1_cut y1_label y1 y1_cut y1_cut y1_label->y1_cut b1_cut->Tyr y1_cut->Arg

Caption: Fragmentation pattern of Ac-Tyr-Arg-NH2.

Conclusion

This application note provides a detailed and practical guide for the mass spectrometric characterization of the modified dipeptide Ac-Tyr-Arg-NH2. The described protocols for sample preparation and ESI-MS/MS analysis, in conjunction with the provided theoretical mass and fragmentation data, facilitate the confident identification and structural verification of this and similar synthetic peptides. The presented workflow is readily adaptable for various research and development applications in the fields of peptide chemistry and drug discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.